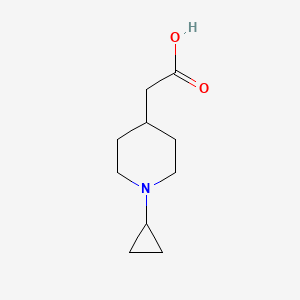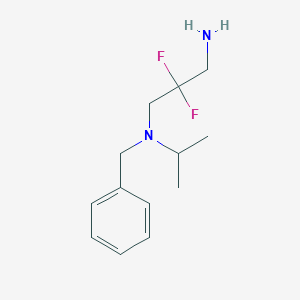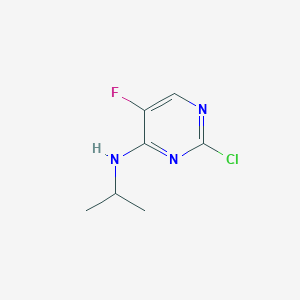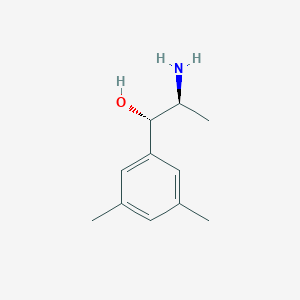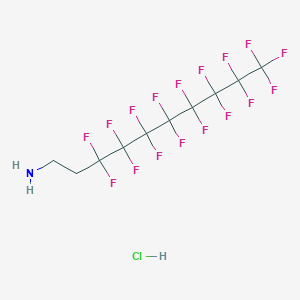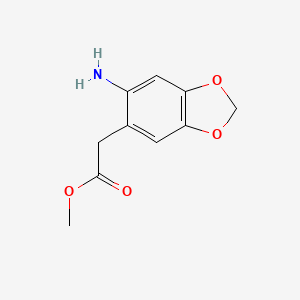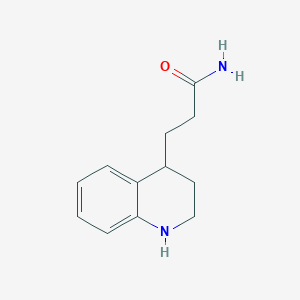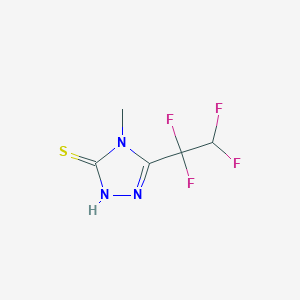
4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the tetrafluoroethyl group: This step involves the reaction of the triazole intermediate with a tetrafluoroethylating agent, such as tetrafluoroethylene or its derivatives, under controlled conditions.
Thiol functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, sodium hypochlorite, or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or electrophiles like acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the reagents used.
科学的研究の応用
4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its triazole core.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, and in materials science for the creation of polymers and coatings.
作用機序
The mechanism of action of 4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as cytochrome P450, which are involved in the metabolism of various substrates.
Pathways: The compound may inhibit or modulate enzymatic activity, leading to altered metabolic pathways and biological effects.
類似化合物との比較
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Lacks the tetrafluoroethyl group, which may result in different biological activities and chemical properties.
5-(1,1,2,2-Tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol: Lacks the methyl group, which may affect its reactivity and applications.
Uniqueness
4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the methyl and tetrafluoroethyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C5H5F4N3S |
|---|---|
分子量 |
215.17 g/mol |
IUPAC名 |
4-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C5H5F4N3S/c1-12-3(10-11-4(12)13)5(8,9)2(6)7/h2H,1H3,(H,11,13) |
InChIキー |
USNXNNQTJGPKRC-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NNC1=S)C(C(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


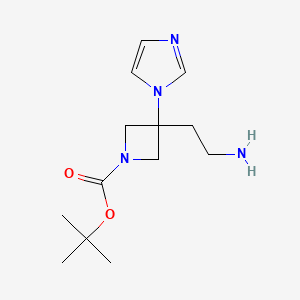
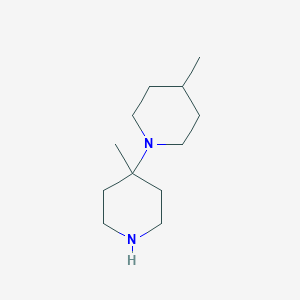

![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13161047.png)

